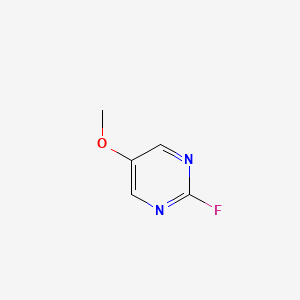![molecular formula C6H10ClN3O2 B6166893 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride CAS No. 1033708-73-4](/img/no-structure.png)
5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride” appears to contain a pyrrolidine ring and an oxadiazolone ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and oxadiazolone is a five-membered ring with two nitrogen atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and oxadiazolone rings. The pyrrolidine ring is a type of secondary amine, which could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and oxadiazolone rings. The pyrrolidine ring, being a secondary amine, could potentially undergo reactions such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could increase its solubility in polar solvents due to the ability of the nitrogen atom to participate in hydrogen bonding .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride involves the reaction of 2-amino-2-(2-pyrrolidinyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydroxylamine hydrochloride to form the oxime, which is cyclized to form the oxadiazolone. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-amino-2-(2-pyrrolidinyl)acetic acid", "thionyl chloride", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "2-amino-2-(2-pyrrolidinyl)acetic acid is reacted with thionyl chloride in the presence of acetic anhydride to form the corresponding acid chloride.", "The acid chloride is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form the oxime.", "The oxime is then cyclized by heating with acetic anhydride to form the oxadiazolone.", "The resulting oxadiazolone is then treated with hydrochloric acid to form the hydrochloride salt of 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one." ] } | |
CAS-Nummer |
1033708-73-4 |
Produktname |
5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride |
Molekularformel |
C6H10ClN3O2 |
Molekulargewicht |
191.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)
